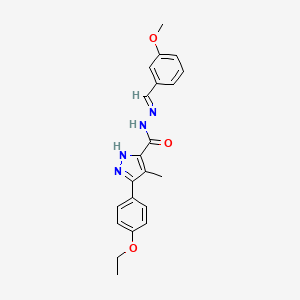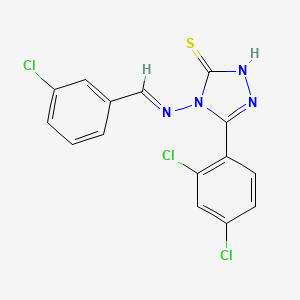![molecular formula C11H13Cl3N2O2S B11997410 N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide: is a chemical compound with the following structural formula:
C13H14Cl3N3O4
It belongs to the class of amide derivatives and contains both a thiophene ring and a morpholine moiety. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Nitration and Reduction Method:
Direct Amidation:
Industrial Production:: Unfortunately, detailed industrial production methods are not widely available due to the compound’s rarity.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound can undergo oxidation at the thiophene ring.
Reduction: Reduction of the nitro group to the corresponding amine.
Substitution: Substitution reactions at the chlorinated carbon atoms.
Amidation: Formation of the amide bond.
Reduction: Tin(II) chloride, acidic conditions.
Amidation: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Major Products:: The major product is the desired N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide .
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: As a building block for designing novel organic molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential use as a drug candidate.
Industry: In the development of functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed.
Comparison with Similar Compounds
While N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide is unique due to its specific substitution pattern, similar compounds include:
2-Nitro-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide:
S-(2-nitro-phenyl)-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)thiohydroxylamine:
4-Nitro-N-(2,2,2-trichloro-1-morpholin-4-yl-ethyl)benzamide:
Thiophene-2-carboxylic acid (2,2,2-trichloro-1-morpholin-4-yl-ethyl)-amide:
These compounds share structural features but differ in substituents and functional groups.
Properties
Molecular Formula |
C11H13Cl3N2O2S |
|---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
N-(2,2,2-trichloro-1-morpholin-4-ylethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H13Cl3N2O2S/c12-11(13,14)10(16-3-5-18-6-4-16)15-9(17)8-2-1-7-19-8/h1-2,7,10H,3-6H2,(H,15,17) |
InChI Key |
LUEPPXUOEIRTKP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11997332.png)
![2-[(E)-{[4-(4-chlorophenyl)piperazin-1-yl]imino}methyl]-6-ethoxyphenol](/img/structure/B11997336.png)

![3-[(Dimethylamino)methyl][1,1'-biphenyl]-2-ol](/img/structure/B11997366.png)


![Methyl 4-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11997386.png)


![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(2-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B11997422.png)

![N-(3-chlorophenyl)-N-[(1,3-dioxoisoindol-2-yl)methyl]acetamide](/img/structure/B11997433.png)
